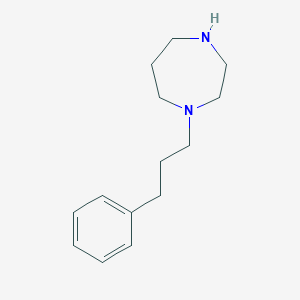

1-(3-Phenylpropyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3-phenylpropyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUITYRPYRQXLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Phenylpropyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(3-Phenylpropyl)-1,4-diazepane, a substituted diamine with significant potential in medicinal chemistry and drug development. The document details two primary and robust synthetic strategies: direct N-alkylation and reductive amination. Each pathway is discussed in-depth, covering the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven methodologies for the synthesis of this and structurally related compounds.

Introduction: The Significance of Substituted 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique seven-membered ring containing two nitrogen atoms at the 1 and 4 positions allows for diverse substitutions, leading to a wide array of pharmacological activities, including but not limited to antipsychotic, anxiolytic, and anticancer properties.[2] The introduction of a 3-phenylpropyl substituent at one of the nitrogen atoms can significantly influence the molecule's lipophilicity, steric profile, and interaction with biological targets. Understanding the efficient synthesis of such derivatives is therefore crucial for the exploration of new chemical entities in drug discovery.

This guide will focus on the two most convergent and industrially scalable methods for the synthesis of this compound:

-

Pathway A: N-Alkylation of 1,4-Diazepane

-

Pathway B: Reductive Amination of 1,4-Diazepane

We will also briefly cover the synthesis of the key precursors required for these pathways.

Synthesis of Key Precursors

The successful synthesis of the target molecule is contingent on the availability of high-purity starting materials. Below are established methods for the preparation of the essential precursors.

Synthesis of 1,4-Diazepane

The 1,4-diazepane ring system can be synthesized through various methods, often involving the cyclization of appropriate precursors. A common approach involves the reaction of a diamine with a dihalide or a protected amino acid derivative followed by reduction.[3]

Synthesis of 3-Phenylpropyl Electrophiles and Carbonyls

1-Bromo-3-phenylpropane is a key electrophile for the N-alkylation pathway. A reliable method for its synthesis involves the bromination of 3-phenyl-1-propanol. This transformation can be achieved using various brominating agents. A common laboratory-scale preparation utilizes lithium bromide in acetone, which offers high yields and selectivity.[4]

Experimental Protocol: Synthesis of 1-Bromo-3-phenylpropane from 3-Phenyl-1-propanol

-

To a solution of 3-phenyl-1-propanol in acetone, add an equimolar amount of lithium bromide.

-

Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-bromo-3-phenylpropane.

-

Purify the product by vacuum distillation.

3-Phenylpropanal is the carbonyl precursor for the reductive amination pathway. It can be prepared by the oxidation of 3-phenyl-1-propanol or the reduction of cinnamaldehyde. A controlled hydrogenation of cinnamaldehyde using a palladium-based catalyst is an effective method.[5][6]

Experimental Protocol: Synthesis of 3-Phenylpropanal from Cinnamaldehyde

-

In a high-pressure reactor, charge a solution of cinnamaldehyde in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-8 MPa).[5]

-

Heat the reaction mixture with vigorous stirring. Monitor the reaction for the uptake of hydrogen.

-

Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain crude 3-phenylpropanal.

-

The product can be purified by vacuum distillation.

Synthetic Pathways to this compound

With the necessary precursors in hand, we can now explore the two primary synthetic routes to the target molecule.

Pathway A: N-Alkylation of 1,4-Diazepane

This pathway involves the direct reaction of the nucleophilic secondary amine of 1,4-diazepane with an electrophilic 3-phenylpropyl halide, typically 1-bromo-3-phenylpropane. This is a classic SN2 reaction.

Causality Behind Experimental Choices:

-

Base: A base is required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine. A non-nucleophilic base such as potassium carbonate or triethylamine is often employed.

-

Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Diagram of N-Alkylation Pathway:

Caption: N-Alkylation of 1,4-diazepane with 1-bromo-3-phenylpropane.

Experimental Protocol: N-Alkylation

-

To a solution of 1,4-diazepane in acetonitrile, add 2-3 equivalents of potassium carbonate.

-

Add a solution of 1-bromo-3-phenylpropane (1.0-1.2 equivalents) in acetonitrile dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Summary for N-Alkylation Pathway:

| Parameter | Value |

| Reactants | 1,4-Diazepane, 1-Bromo-3-phenylpropane |

| Reagents | Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Typical Yield | 70-90% |

| Purification | Column Chromatography |

Pathway B: Reductive Amination

Reductive amination is a powerful and often preferred method for forming C-N bonds, as it tends to produce fewer side products compared to direct alkylation.[2][7] This pathway involves the reaction of 1,4-diazepane with 3-phenylpropanal to form an intermediate iminium ion, which is then reduced in situ to the desired product.

Causality Behind Experimental Choices:

-

Reducing Agent: A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used in a one-pot procedure.[4] Sodium cyanoborohydride (NaBH3CN) is another common choice, effective under mildly acidic conditions.[2] Sodium borohydride (NaBH4) can also be used, but it is typically added after the initial imine formation is complete, as it can also reduce the starting aldehyde.[4]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)3. Methanol is often used with NaBH3CN or NaBH4.

-

pH: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the formation of the iminium ion intermediate.[1]

Diagram of Reductive Amination Pathway:

Caption: Reductive amination of 1,4-diazepane with 3-phenylpropanal.

Experimental Protocol: Reductive Amination

-

Dissolve 1,4-diazepane and 3-phenylpropanal (1.0-1.2 equivalents) in dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Summary for Reductive Amination Pathway:

| Parameter | Value |

| Reactants | 1,4-Diazepane, 3-Phenylpropanal |

| Reagents | Sodium Triacetoxyborohydride |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Typical Yield | 75-95% |

| Purification | Column Chromatography |

Conclusion and Pathway Comparison

Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The choice between the two pathways may depend on several factors:

-

Availability of Starting Materials: The choice may be dictated by the commercial availability and cost of 1-bromo-3-phenylpropane versus 3-phenylpropanal.

-

Reaction Conditions: Reductive amination is often performed under milder conditions (room temperature) compared to the heated conditions typically required for N-alkylation.

-

Selectivity and Byproducts: Reductive amination can offer higher selectivity and a cleaner reaction profile, potentially simplifying purification. N-alkylation carries a risk of over-alkylation, though this can be minimized by controlling the stoichiometry.

For laboratory-scale synthesis and drug discovery applications where high purity and mild conditions are paramount, reductive amination is often the preferred method . For larger-scale industrial production, the cost and handling of reagents for both pathways would need to be carefully considered.

References

-

PrepChem. Synthesis of 3-phenylpropanal. Available from: [Link]

-

Bou-Salah, L., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(8), 6484-6496. Available from: [Link]

-

Sharma, S., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 768-780. Available from: [Link]

-

Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

- European Patent Office. EP2818463A1 - Production method of 1,4-diazepane derivatives.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

- Google Patents. US5811588A - Process for the preparation of 3-phenylpropanal.

-

World Intellectual Property Organization. WO/1996/011898 PROCESS FOR THE PREPARATION OF 3-PHENYLPROPANAL. Available from: [Link]

-

Organic Reactions. Reductive Amination - Common Conditions. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The "Drug-Likeness" Blueprint of a Diazepane Derivative

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Phenylpropyl)-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, the diazepine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile chemical and geometric features.[1][2] this compound, a member of this class, presents a compelling profile for investigation. Its structure, featuring a flexible seven-membered diazepane ring, two basic nitrogen atoms, and a lipophilic phenylpropyl tail, suggests a complex interplay of properties that will govern its fate in a biological system.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule is not extensively published, this document serves a dual purpose: to present available predicted data and, more critically, to provide authoritative, field-proven methodologies for their experimental determination. For researchers in drug development, understanding this "drug-likeness" blueprint—pKa, lipophilicity, and solubility—is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding rational drug design and formulation development.[3][4][5]

Structural and Molecular Identifiers

A foundational step in characterizing any compound is to establish its basic structural and molecular identity.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₄H₂₂N₂ | PubChem[6] |

| Molecular Weight | 218.34 g/mol | PubChem[6] |

| CAS Number | 118157-05-4 (Free Base) | AF BioChem[7], Aladdin |

| CAS Number | 198895-75-9 (Dihydrochloride) | BLDpharm[8], AF BioChem[7] |

| Canonical SMILES | C1CNCCN(C1)CCCC2=CC=CC=C2 | PubChem[6] |

Ionization State: The Critical Role of pKa

The acid dissociation constant, pKa, is arguably the most influential physicochemical parameter for an ionizable compound like this compound.[9] It dictates the degree of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding.[3][5][10] The molecule possesses two aliphatic amine nitrogens, both of which are basic and will be protonated at physiological pH. Knowledge of their respective pKa values is essential for predicting the compound's behavior in different biological compartments.[11]

Causality: Why pKa Governs Pharmacokinetics

-

Solubility & Absorption: For a basic compound, the protonated (ionized) form is generally more water-soluble. A high pKa ensures that the compound is predominantly ionized in the acidic environment of the stomach, enhancing its dissolution.[12] However, for absorption across the lipid-rich intestinal membrane, the neutral (un-ionized) form is favored, as described by the pH-partition hypothesis.[3] Therefore, the pKa value determines the balance between dissolution and permeation.

-

Distribution & Target Engagement: The ionization state affects a drug's ability to cross biological barriers like the blood-brain barrier.[5] It also governs the potential for ionic interactions (e.g., salt bridges) with the target protein, a key factor in drug potency.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of soluble compounds.[13] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Objective: To determine the pKa values of the two basic nitrogen centers in this compound.

Materials:

-

This compound (or its salt form)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (Milli-Q or equivalent)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or magnetic stirrer and burette

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM) in high-purity water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Initial Titration (if starting with free base):

-

Place the sample solution in a thermostatted vessel at 25°C.

-

Begin stirring and allow the pH reading to stabilize.

-

Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence points to generate a full titration curve.

-

-

Back Titration (if starting with dihydrochloride salt or after step 2):

-

Titrate the acidified solution with standardized 0.1 M NaOH.

-

Again, add the titrant in small increments, recording the pH at each step until the solution is fully deprotonated.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence points (where the derivative is maximal).

-

The pKa values correspond to the pH at the half-equivalence points.[14] For a dibasic compound, two pKa values will be determined from the curve. Specialized software is often used to refine the pKa values from the titration data.

-

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Balancing Water and Fat Affinity

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties.[4][15][16] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

LogD: The ratio of the sum of concentrations of all species (neutral and ionized) in the lipid phase to the sum of concentrations in the aqueous phase at a specific pH. For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.[17][18]

Causality: The Impact of Lipophilicity

-

Absorption & Permeability: A drug must have sufficient lipophilicity to cross cell membranes.[15][] However, excessive lipophilicity can lead to poor aqueous solubility, trapping in lipid bilayers, and increased metabolic clearance, ultimately reducing bioavailability.[16] An optimal LogD at pH 7.4 is often sought, typically in the range of 1-3.

-

Distribution & Toxicity: Highly lipophilic compounds tend to distribute into fatty tissues, which can create a reservoir effect and prolong their duration of action. They may also exhibit higher non-specific binding to plasma proteins and have a greater potential for off-target toxicity.[]

-

Drug Design Rules: Lipophilicity is a cornerstone of predictive models like Lipinski's Rule of Five, which suggests a LogP value not exceeding 5 for good oral bioavailability.[18][]

Predicted Lipophilicity

| Parameter | Predicted Value | Source |

| XLogP3 | 2.3 | PubChem[6] |

This predicted value suggests that this compound has moderate lipophilicity, placing it in a favorable range for potential drug candidates. However, experimental verification is essential.

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the gold standard for LogP and LogD determination due to its direct measurement of the partitioning phenomenon.[20][21]

Objective: To experimentally determine the LogD of this compound at physiological pH (7.4).

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Conical flasks or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a flask containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Seal the flask and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours, but may require up to 24 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the flask at a moderate speed (e.g., 2000 rpm) for 10-20 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination.

-

Analysis: Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC-UV. A calibration curve in each phase should be prepared.

-

Calculation: Calculate the distribution coefficient (D) and LogD using the following equations:

-

D = C_oct / C_aq

-

LogD = log₁₀(D)

-

Workflow for Shake-Flask LogD Determination

Caption: Gold-standard shake-flask workflow for LogD determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[16][22] Poor solubility is a major cause of failure for drug candidates. It's important to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used for early-stage screening.[22][23]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated solution. This measurement is lower throughput but more accurate and crucial for lead optimization and formulation.[23][24][25]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

Compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader with nephelometry or light-scattering capability

Methodology:

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[26]

-

Buffer Addition: Rapidly add the aqueous buffer to each well (e.g., 198 µL) to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).

-

Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[23]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)

Objective: To determine the equilibrium solubility of the solid form of this compound.

Materials:

-

Solid (powdered) compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Thermostatted shaker

-

Filtration unit (e.g., 0.45 µm syringe filters) or centrifuge

-

Analytical instrument for quantification (HPLC-UV or LC-MS)

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure enough solid is present that some remains undissolved at equilibrium.

-

Equilibration: Seal the vials and agitate them in a thermostatted shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[24][25]

-

Separation of Solid: Separate the undissolved solid from the saturated solution. This is a critical step. Either filter the solution through a low-binding syringe filter or centrifuge the vial at high speed and carefully collect the supernatant.

-

Quantification: Dilute the saturated solution and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.

-

Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Interplay of Core Physicochemical Properties

The three core properties—pKa, LogD, and solubility—are not independent variables. They exist in a dynamic relationship that collectively defines a compound's behavior and its potential as a therapeutic agent.

Caption: Interdependence of core physicochemical properties and their impact on ADME.

Conclusion

The comprehensive characterization of this compound's physicochemical properties is a critical step in evaluating its potential as a drug candidate. While predictive models provide a valuable starting point, the rigorous experimental determination of pKa, LogD, and aqueous solubility using the methodologies detailed in this guide is indispensable. These parameters provide the foundational data required to understand and predict the compound's pharmacokinetic profile, guide formulation strategies, and ultimately, de-risk its progression through the drug development pipeline. By applying these self-validating protocols, researchers can build a robust data package that enables informed, data-driven decisions in the quest for new and effective therapeutics.

References

- What is pKa and how is it used in drug development? (2023). Sirius Analytical.

- Lipophilicity of Drug. (2024). BOC Sciences.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024). Omics Online.

- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496.

- P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- This compound dihydrochloride. (n.d.). BLDpharm.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- Keshavarz, M., & Showande, S. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma.

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.

- LogP / LogD shake-flask method v1. (n.d.).

- The p K a Distribution of Drugs: Application to Drug Discovery. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). In vitro solubility assays in drug discovery. Drug Discovery Today, 12(15-16), 683-8.

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- ADME Solubility Assay. (n.d.). BioDuro.

- An Introduction to the Acid Dissoci

- Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Current Topics in Medicinal Chemistry, 11(10), 1311–1320.

- van de Waterbeemd, H., & Smith, D. A. (2009). Development of Methods for the Determination of pKa Values. Drug Discovery and Development, 1, 1-13.

- A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online.

- How to calcul

- This compound. (n.d.). PubChemLite.

- This compound dihydrochloride. (n.d.). AF BioChem.

- This compound. (n.d.). Aladdin Chemistry.

Sources

- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C14H22N2) [pubchemlite.lcsb.uni.lu]

- 7. This compound dihydrochloride,198895-75-9,118157-05-4_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 8. 198895-75-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 9. drughunter.com [drughunter.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. omicsonline.org [omicsonline.org]

- 16. azolifesciences.com [azolifesciences.com]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. emerypharma.com [emerypharma.com]

- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. enamine.net [enamine.net]

- 24. In-vitro Thermodynamic Solubility [protocols.io]

- 25. evotec.com [evotec.com]

- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 1-(3-Phenylpropyl)-1,4-diazepane

This technical guide provides a comprehensive overview of 1-(3-Phenylpropyl)-1,4-diazepane, a diazepine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identity, structure, a validated synthetic route, and key physicochemical properties.

Chemical Identity and Structure

Chemical Name: this compound Synonyms: 1-(3-Phenylpropyl)homopiperazine CAS Number: 198895-75-9 (dihydrochloride salt) Molecular Formula: C₁₄H₂₂N₂ Molecular Weight: 218.34 g/mol (free base)

The molecular structure of this compound consists of a seven-membered 1,4-diazepane ring, also known as a homopiperazine ring, substituted at one of the nitrogen atoms with a 3-phenylpropyl group.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of a protected homopiperazine derivative followed by deprotection. This method offers high yields and straightforward purification. The causality behind this experimental choice lies in the use of the tert-butyloxycarbonyl (Boc) protecting group, which selectively blocks one of the nitrogen atoms of the 1,4-diazepane ring. This directed protection ensures that the alkylation occurs regioselectively at the unprotected nitrogen, preventing the formation of undesired dialkylated byproducts.

Step 1: Synthesis of tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate

This step involves the nucleophilic substitution of a suitable haloalkylbenzene by the monosubstituted Boc-homopiperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5-2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-phenylpropane (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocol:

-

Acidic Cleavage: Dissolve the purified tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Isolation of the Final Product: Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, co-evaporation with a suitable solvent may be necessary to remove residual acid. The crude product can be purified by recrystallization or precipitation to afford this compound, typically as a salt (e.g., dihydrochloride).

Figure 2: Synthetic Workflow Diagram

A diagram illustrating the two-step synthesis of this compound.

Physicochemical and Predicted Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 198895-75-9 (dihydrochloride) | Commercial Suppliers[1] |

| Molecular Formula | C₁₄H₂₂N₂ | PubChem |

| Molecular Weight | 218.34 g/mol | PubChem |

| Monoisotopic Mass | 218.1783 g/mol | PubChem |

| Predicted XlogP | 2.3 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

Potential Applications in Drug Development

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 1,4-diazepane have shown diverse pharmacological activities, including but not limited to, CNS-active agents, antivirals, and anticancer compounds. The introduction of the 3-phenylpropyl substituent provides a lipophilic side chain that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially targeting receptors with hydrophobic binding pockets. Further research is warranted to explore the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide provides essential information on this compound, including its structure, CAS number, and a reliable synthetic methodology. The outlined two-step synthesis, leveraging a Boc-protection strategy, offers a clear and efficient route for obtaining this compound for further research and development. While detailed experimental and pharmacological data are currently limited in the public domain, the structural features of this molecule suggest it as a valuable candidate for inclusion in screening libraries for various therapeutic targets.

References

-

PubChem. tert-Butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents.Production method of 1,4-diazepane derivatives. EP2818463A1.

-

Journal of Organic Chemistry of the USSR (English Translation). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

-

Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795–2806. Available at: [Link]

-

ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available at: [Link]

Sources

Solubility of 1-(3-Phenylpropyl)-1,4-diazepane in different solvents

An In-depth Technical Guide for Researchers

Topic: Solubility Profile of 1-(3-Phenylpropyl)-1,4-diazepane

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems, dictating everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest in medicinal chemistry and drug development. Lacking publicly available experimental data, this document first establishes a theoretical solubility profile based on the compound's distinct structural moieties. It then presents detailed, field-proven experimental protocols for accurately determining both its kinetic and thermodynamic solubility. Methodologies such as high-throughput nephelometry and the gold-standard shake-flask method are detailed with an emphasis on the causality behind experimental choices, ensuring robust and reliable data generation for drug development professionals.

Introduction to this compound

This compound belongs to the diazepine class of compounds, which are seven-membered heterocyclic rings containing two nitrogen atoms. The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2]

Chemical Structure and Properties:

-

Molecular Formula: C₁₄H₂₂N₂[3]

-

Molecular Weight: 218.34 g/mol [3]

-

Structure: The molecule consists of two key regions:

-

A nonpolar 3-phenylpropyl tail , which is hydrophobic and contributes to lipophilicity.

-

A polar 1,4-diazepane head , which contains two tertiary amine nitrogens. These nitrogens can act as hydrogen bond acceptors and can be protonated in acidic conditions.

-

The predicted XlogP value of 2.3 suggests that the compound has moderate lipophilicity, indicating that its solubility will be highly dependent on the nature of the solvent.[3]

Theoretical Solubility Profile: A Predictive Analysis

Understanding the structural features of this compound allows us to predict its solubility based on the fundamental principle of "like dissolves like".[4]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Water: Solubility in neutral water is expected to be low. While the diazepane ring offers some polarity, the large, hydrophobic phenylpropyl group is the dominant feature. However, the solubility is predicted to be highly pH-dependent. In acidic aqueous solutions (e.g., pH < 6), the tertiary amines of the diazepane ring will become protonated, forming a cationic salt. This salt form will be significantly more soluble in water.[5][6]

-

Alcohols: Solubility is expected to be moderate to good in alcohols like methanol and ethanol. These solvents have both polar hydroxyl groups that can interact with the diazepane ring and nonpolar alkyl chains that can solvate the phenylpropyl tail.

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):

-

High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and have a high dielectric constant, allowing them to effectively solvate both the polar and nonpolar regions of the molecule. This is why DMSO is a standard solvent for creating high-concentration stock solutions in early drug discovery.[7][8]

-

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane):

-

Solubility is expected to be good in solvents like Dichloromethane (DCM) and Toluene, which can effectively solvate the phenylpropyl group through van der Waals forces and pi-stacking interactions.

-

Solubility in highly aliphatic nonpolar solvents like hexane may be limited due to the polarity of the diazepane ring.

-

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but definitive solubility data must be generated experimentally. The choice of method depends on the stage of research, balancing throughput against accuracy.

Kinetic Solubility by Laser Nephelometry

Expertise & Experience: In early-stage drug discovery, it is crucial to quickly assess the solubility of many compounds to flag potential issues. Kinetic solubility measures the point at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, becomes insoluble. Laser nephelometry provides a high-throughput method to measure this by detecting light scattering from insoluble particles (precipitate).[9][10] This is not true thermodynamic equilibrium, but it is an invaluable tool for ranking and prioritizing compounds.[11][12]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Rapidly add a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells, typically resulting in a final DMSO concentration of 1-5%.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Nephelometry Reading: Measure the light scattering in each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is the concentration at which the light scattering signal significantly increases above the baseline, indicating the formation of a precipitate. Results are often categorized as high, medium, or low solubility.[10][13]

Workflow Visualization:

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Thermodynamic Solubility by the Shake-Flask Method

Expertise & Experience: The shake-flask method is the universally recognized "gold standard" for determining thermodynamic or equilibrium solubility.[14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This method is lower-throughput but provides the most accurate and reliable data, which is essential for later-stage development, formulation, and regulatory filings.[7][15]

Experimental Protocol:

-

Prepare Slurry: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid is critical to ensure equilibrium is reached.

-

Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[15][16]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate. This is commonly done using a validated analytical method like HPLC-UV or LC-MS/MS, which requires the prior creation of a standard calibration curve.[7][8]

-

Data Reporting: The resulting concentration is the thermodynamic solubility, typically reported in mg/mL or µM.

Workflow Visualization:

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and interpretation.

Table 1: Experimental Solubility Data for this compound

| Solvent/Buffer System | Method Used | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

|---|---|---|---|---|---|

| PBS, pH 7.4 | Nephelometry | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |

| Acetate Buffer, pH 4.5 | Nephelometry | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |

| Water | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |

| Ethanol | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |

| DMSO | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |

| Dichloromethane | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |

Conclusion

The solubility of this compound is a key determinant of its utility in research and development. Its amphiphilic structure suggests a nuanced solubility profile, with low intrinsic aqueous solubility that can be significantly enhanced in acidic conditions, and good solubility in polar aprotic and some nonpolar organic solvents. While theoretical analysis provides a strong predictive framework, this guide underscores the necessity of empirical measurement. The high-throughput nephelometric method is ideal for early-stage screening, while the gold-standard shake-flask method provides the definitive thermodynamic solubility required for advanced drug development. Adherence to these robust protocols will ensure the generation of accurate and reliable data, enabling informed decisions in any research endeavor involving this compound.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Pignoli, E., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). doi: 10.1016/j.slasd.2024.100149. Retrieved from [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane. Retrieved from [Link]

-

Wikipedia. (2021, September 22). 1,4-Diazacycloheptane. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][9][13]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5205. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide. Retrieved from [Link]

-

Sharma, S., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 788-806. Retrieved from [Link]

-

Boufroura, H., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(5), 3533-3548. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

-

Flogård, C., et al. (2004). Determination of partial solubility parameters of five benzodiazepines in individual solvents. International Journal of Pharmaceutics, 280(1-2), 147-159. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 72782-14-0 | Product Name : 1-Nitroso-1,4-diazepane. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-1,4-diazepine. Retrieved from [Link]

-

Zhang, S., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(23), 7179. Retrieved from [Link]

-

Shinde, P. D., et al. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of the Iranian Chemical Society, 6(3), 477-482. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C14H22N2) [pubchemlite.lcsb.uni.lu]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. rheolution.com [rheolution.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Laser Nephelometry | Bienta [bienta.net]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

A Technical Guide to Investigating the Biological Activity of 1-(3-Phenylpropyl)-1,4-diazepane

Executive Summary

1-(3-Phenylpropyl)-1,4-diazepane is a novel chemical entity for which, to date, no significant biological activity has been described in peer-reviewed literature. Its structure, however, presents a compelling case for investigation. The molecule is a conjugate of two well-established pharmacophores: the phenylpropylamine backbone, known for modulating monoamine neurotransmitter systems, and the 1,4-diazepane ring, a "privileged scaffold" in medicinal chemistry found in a wide array of biologically active agents. This guide proposes a systematic, multi-phase research program to elucidate the potential biological activities of this compound, with a primary focus on its potential as a modulator of the central nervous system (CNS). We hypothesize that this compound is likely to interact with monoamine transporters or G-protein coupled receptors (GPCRs), and we present a comprehensive, step-by-step workflow—from initial in silico profiling to detailed in vitro and in vivo validation—designed to rigorously test this hypothesis. This document serves as a technical roadmap for researchers and drug development professionals aiming to characterize this promising, unexplored molecule.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents, particularly for CNS disorders, often begins with the identification of chemical structures that possess features of known pharmacologically active compounds. This compound is one such molecule. While its specific properties are uncharacterized, its constituent parts provide a strong rationale for investigation.

-

The Phenylpropylamine Moiety: This structural motif is the foundation for a range of compounds that interact with monoamine systems. Phenylpropylamine itself is a norepinephrine-dopamine releasing agent. Its derivatives include selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which form the basis of many antidepressant medications. This substructure strongly suggests a high probability of interaction with the norepinephrine transporter (NET), dopamine transporter (DAT), and/or serotonin transporter (SERT).

-

The 1,4-Diazepane Scaffold: Seven-membered heterocyclic rings like 1,4-diazepane are considered privileged structures in drug discovery. This is due to their conformational flexibility, allowing them to present appended pharmacophores in diverse three-dimensional orientations to interact with biological targets. Derivatives of 1,4-diazepane have demonstrated a vast spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and even anticancer properties.

The conjugation of these two moieties in this compound creates a unique chemical architecture. The diazepane ring may serve to orient the phenylpropylamine "tail" for optimal target engagement, potentially altering its potency or selectivity compared to simpler analogs, or it may introduce novel interactions with secondary binding pockets or entirely different targets.

Chemoinformatic Profiling and Druglikeness Assessment

Before committing to resource-intensive wet-lab experiments, an initial in silico assessment is a crucial, self-validating step. This provides a preliminary evaluation of the compound's potential as a therapeutic agent and can help anticipate challenges such as poor bioavailability or blood-brain barrier (BBB) penetration.

Rationale: The purpose of this step is to filter out compounds with a low probability of success early on. By comparing predicted properties to established benchmarks for orally available CNS drugs (like the Lipinski's Rule of Five), we can make an informed decision about whether to proceed with synthesis and biological testing.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties for this compound, predicted using standard computational models and available data.

| Property | Predicted Value | Significance for CNS Drug Discovery |

| Molecular Formula | C14H22N2 | Foundational information for synthesis and analysis. |

| Molecular Weight | 218.34 g/mol | Well within the typical range (< 500 Da) for good oral absorption. |

| XlogP | 2.3 | Indicates moderate lipophilicity, favorable for BBB penetration. |

| Hydrogen Bond Donors | 1 | Complies with druglikeness rules (< 5). |

| Hydrogen Bond Acceptors | 2 | Complies with druglikeness rules (< 10). |

| Polar Surface Area (PSA) | 15.27 Ų | Low PSA is strongly associated with good BBB permeability. |

These in silico results are promising. The compound exhibits characteristics consistent with a high potential for oral bioavailability and CNS penetration, justifying its advancement to in vitro screening.

Hypothesized Biological Targets & Mechanistic Rationale

Based on the structural analysis, we propose two primary hypotheses for the biological activity of this compound. The experimental workflow is designed to systematically test these hypotheses.

Hypothesis A: The compound is a modulator of monoamine transporters (DAT, NET, SERT).

-

Rationale: This is the most direct hypothesis derived from the phenylpropylamine substructure. The key question is whether it acts as a reuptake inhibitor (an antagonist of transporter function) or a releasing agent (a transporter substrate).

Hypothesis B: The compound is a direct ligand for G-Protein Coupled Receptors (GPCRs), particularly dopamine and/or serotonin receptors.

-

Rationale: The overall structure bears resemblance to known monoamine neurotransmitters that are the endogenous ligands for these receptors. The 1,4-diazepane scaffold is also prevalent in compounds targeting GPCRs. The compound could act as an agonist, antagonist, or allosteric modulator.

Proposed Experimental Workflow for Target Identification and Validation

This section outlines a phased, logical progression of experiments designed to identify and characterize the compound's biological activity. Each phase builds upon the last, ensuring that resources are deployed efficiently.

Phase 1: In Vitro Target Screening & Functional Characterization

Causality: The goal of this phase is to rapidly determine if the compound interacts with our primary hypothesized targets and, if so, to characterize the nature of that interaction (e.g., binding affinity, functional potency, agonist vs. antagonist). Radioligand binding is the gold standard for quantifying affinity, while functional assays are essential to understand the biological consequence of that binding.

-

Binding Affinity: Perform competitive radioligand binding assays using membranes from HEK293 cells stably expressing human DAT, NET, or SERT. This will determine the compound's binding affinity (Ki).

-

Functional Activity (Uptake Inhibition): If significant binding is observed, proceed to a functional neurotransmitter uptake assay. This measures the compound's ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into transporter-expressing cells. This will determine the compound's potency (IC50) as a reuptake inhibitor.

-

Broad Panel Binding: Screen the compound against a panel of CNS-relevant GPCRs, focusing on dopaminergic (D1, D2, D3, D4, D5) and serotonergic (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes using radioligand binding assays.[1][2][3] This provides a broad overview of potential GPCR targets.

-

Functional Activity (Second Messenger): For any receptors where significant binding is detected, a functional assay is critical. The choice of assay depends on the receptor's known signaling pathway.

-

For Gs- or Gi-coupled receptors (e.g., D1, D5, 5-HT1A, D2-like), a cAMP assay is the method of choice.[4][5][6] An increase in cAMP indicates Gs agonism, while a decrease in forskolin-stimulated cAMP indicates Gi agonism.

-

For Gq-coupled receptors (e.g., 5-HT2A/2C), an IP1 accumulation assay or intracellular calcium flux assay would be appropriate.

-

Results from this phase should be tabulated for clear interpretation and comparison.

Table 1: Hypothetical Monoamine Transporter Binding & Uptake Data

| Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| hDAT | Experimental Value | Experimental Value |

| hNET | Experimental Value | Experimental Value |

| hSERT | Experimental Value | Experimental Value |

Table 2: Hypothetical GPCR Binding & Functional Data

| Target | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Activity Mode |

| hD2 Receptor | Experimental Value | Experimental Value | e.g., Antagonist |

| h5-HT2A Receptor | Experimental Value | Experimental Value | e.g., Agonist |

| Other Hits | ... | ... | ... |

Protocol 1: In Vitro Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the potency (IC50) of this compound for inhibiting dopamine uptake via the human dopamine transporter.

Materials:

-

HEK293 cells stably expressing hDAT.

-

96-well cell culture plates.

-

Krebs-HEPES Buffer (KHB).

-

[³H]-Dopamine (radiolabeled substrate).

-

Test compound (this compound) at various concentrations.

-

Nomifensine or GBR-12909 (positive control inhibitor).

-

Scintillation fluid and microplate scintillation counter.

Methodology:

-

Cell Plating: Seed hDAT-HEK293 cells into a 96-well plate and grow to 70-95% confluence.

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with 100 µL of room-temperature KHB.

-

Pre-incubation: Add 50 µL of KHB containing the desired concentration of the test compound, vehicle control, or positive control to the wells. Incubate for 5-10 minutes at room temperature.

-

Uptake Initiation: Initiate dopamine uptake by adding 50 µL of KHB containing a fixed concentration of [³H]-Dopamine (e.g., 200 nM).

-

Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) at room temperature. This time must be within the linear range of uptake.

-

Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KHB to remove extracellular radiolabel.

-

Lysis & Measurement: Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well. Transfer the lysate to scintillation vials with scintillation fluid.

-

Quantification: Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor.

-

Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the data using non-linear regression to determine the IC50 value.

Phase 2: In Vivo Pharmacokinetics & Behavioral Screening

Causality: Promising in vitro data is meaningless if the compound cannot reach its target in a living system. Therefore, the first step in vivo is to assess pharmacokinetics (PK), specifically brain penetration. If the compound reaches the brain at sufficient concentrations, we can then proceed to behavioral models selected based on the in vitro mechanism of action to see if the compound elicits the predicted physiological response.

Administer the compound to rodents (e.g., C57BL/6 mice) via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at multiple time points. Analyze plasma and brain homogenate concentrations using LC-MS/MS to determine key PK parameters such as half-life, Cmax, and, most importantly, the brain-to-plasma ratio.

The choice of behavioral model is dictated by the in vitro results from Phase 1.

-

If the compound is a DAT/NET inhibitor/releaser:

-

Locomotor Activity: Assess stimulant or depressant effects by measuring spontaneous movement in an open field arena.

-

Forced Swim Test (FST): A primary screen for antidepressant-like activity. A reduction in immobility time suggests a positive effect.

-

-

If the compound is a 5-HT receptor modulator (e.g., 5-HT1A or 5-HT2A/C):

-

Elevated Plus Maze (EPM): A standard test for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-increasing) effects. An increase in time spent in the open arms suggests an anxiolytic effect.

-

Head-Twitch Response (for 5-HT2A agonists): A specific behavioral assay indicative of 5-HT2A receptor activation.

-

Protocol 2: The Mouse Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of this compound.

Materials:

-

Male C57BL/6 mice.

-

Test compound, vehicle, and positive control (e.g., imipramine).

-

A transparent cylindrical tank (e.g., 25 cm height, 15 cm diameter).

-

Water maintained at 24-30°C.

-

Video recording equipment and analysis software.

Methodology:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneally) 30-60 minutes prior to testing.

-

Test Procedure:

-

Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15 cm).

-

Gently place the mouse into the water.

-

Record the session for a total of 6 minutes.

-

-

Post-Test Care: After the 6-minute session, remove the mouse, dry it thoroughly with a towel, and place it in a warmed holding cage before returning it to its home cage.

-

Data Analysis: Score the last 4 minutes of the 6-minute session. The primary measure is "immobility time," defined as the time the mouse spends floating with only minimal movements necessary to keep its head above water.

-

Interpretation: A statistically significant decrease in immobility time for the compound-treated group compared to the vehicle group suggests potential antidepressant activity.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are presented in DOT language for use with Graphviz.

Overall Research Workflow

Caption: Simplified Gs-coupled GPCR signaling cascade initiated by an agonist.

Conclusion and Future Directions

This compound stands at the intersection of two pharmacologically rich structural classes, yet its own biological profile remains a tabula rasa. The technical framework presented in this guide provides a robust, logical, and experimentally validated pathway to systematically uncover its potential. The initial in silico data strongly supports its viability as a CNS-active drug candidate. The proposed in vitro and in vivo assays are designed to first identify its molecular target(s) and then translate those findings into a physiological context.

Should this compound prove to be a potent and selective modulator of a key CNS target with a favorable in vivo profile, the next steps would involve structure-activity relationship (SAR) studies. This would entail synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a lead candidate for preclinical development. This structured approach ensures that the investigation is both scientifically rigorous and aligned with the strategic objectives of modern drug discovery.

References

-

Weber, M., Ferrer, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Assay and Drug Development Technologies. Available at: [Link]

-

protocols.io. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

-

Gould, T. D., et al. (2009). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

-

Cattaneo, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

-

protocols.io. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]

-

Johns Hopkins University. The mouse forced swim test. Available at: [Link]

-

Castagné, V., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available at: [Link]

-

Kaur, N., et al. (2017). cAMP assays in GPCR drug discovery. Drug Discovery Today. Available at: [Link]

-

Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Available at: [Link]

-

MazeEngineers. Elevated Plus Maze. Available at: [Link]

-

Commons, K. G., et al. (2017). Methodology for classic forced swim test in rodents. ResearchGate. Available at: [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

-

Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Available at: [Link]

-

Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

-

Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

-

Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]

-

Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]

-

Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

Sources

Known derivatives and analogs of 1-(3-Phenylpropyl)-1,4-diazepane

An In-depth Technical Guide to the Derivatives and Analogs of 1-(3-Phenylpropyl)-1,4-diazepane: A Scaffold for CNS Drug Discovery

Abstract

The 1,4-diazepane moiety, a seven-membered nitrogen-containing heterocycle, is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally acting therapeutic agents. This guide focuses on the this compound core, a structure poised for exploration in the development of novel neurological drugs. While specific derivatives of this parent molecule are not extensively documented in publicly accessible literature, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By examining the rich chemical and pharmacological context of closely related N-substituted 1,4-diazepanes (also known as homopiperazines), this guide provides a comprehensive framework for the design, synthesis, and evaluation of novel analogs. We will delve into synthetic strategies, hypothesize structure-activity relationships (SAR), propose potential biological targets with a focus on monoamine transporters and receptors, and provide detailed experimental protocols to empower further research and development in this promising area.

Introduction: The this compound Scaffold

The core structure, this compound, combines two key pharmacophoric elements: the flexible 1,4-diazepane ring and a phenylpropyl substituent. The diazepane ring offers multiple points for substitution and can adopt various low-energy conformations, allowing it to interact favorably with a range of biological targets. The phenylpropyl side chain provides a lipophilic region for potential hydrophobic interactions within a receptor binding pocket.

The structural similarity of the 1,4-diazepane core to piperazine, a common motif in many CNS drugs, suggests a high potential for neurological activity. Indeed, N-substituted homopiperazine derivatives have been investigated for their affinity to dopamine and serotonin receptors, highlighting a promising avenue for the therapeutic application of analogs based on the this compound scaffold.

Synthetic Strategies for this compound and its Analogs

The synthesis of the parent compound and its derivatives can be approached through several established methods for the N-alkylation of cyclic amines. A common and straightforward approach involves the direct alkylation of 1,4-diazepane or a mono-protected precursor.

Synthesis of the Core Scaffold

A general and reliable method for the synthesis of this compound is the nucleophilic substitution of a suitable 3-phenylpropyl halide or sulfonate with a mono-protected 1,4-diazepane, followed by deprotection. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent dialkylation.

Experimental Protocol: Synthesis of this compound

Step 1: Mono-Boc protection of 1,4-diazepane

-

To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Alkylation

-

To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Add 1-bromo-3-phenylpropane (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate.[1]

Step 3: Deprotection

-